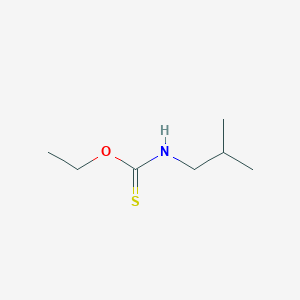
Carbamothioic acid, (2-methylpropyl)-, O-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamothioic acid, (2-methylpropyl)-, O-ethyl ester is a chemical compound with the molecular formula C7H15NOS. It is also known by its IUPAC name, O-Ethyl (2-methyl-2-propanyl)carbamothioate . This compound is part of the ester family, which are commonly known for their pleasant aromas and are widely used in various industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, (2-methylpropyl)-, O-ethyl ester typically involves the reaction of carbamothioic acid with an alcohol under acidic conditions. The esterification process requires a strong acid catalyst such as sulfuric acid to drive the reaction to completion . The reaction can be represented as follows:
Carbamothioic acid+EthanolH2SO4Carbamothioic acid, (2-methylpropyl)-, O-ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamothioic acid, (2-methylpropyl)-, O-ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the ester group.
Major Products
Hydrolysis: Carbamothioic acid and ethanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted carbamothioic acid derivatives.
Applications De Recherche Scientifique
Carbamothioic acid, (2-methylpropyl)-, O-ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of fragrances and flavorings due to its ester group.
Mécanisme D'action
The mechanism of action of carbamothioic acid, (2-methylpropyl)-, O-ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbamothioic acid, which can then interact with enzymes or other proteins, affecting their function . The exact pathways and molecular targets depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamothioic acid, (1,1-dimethylethyl)-, O-ethyl ester: Similar structure but with a different alkyl group.
O-Ethyl tert-butylcarbamothioate: Another ester with a tert-butyl group instead of a 2-methylpropyl group.
Uniqueness
Carbamothioic acid, (2-methylpropyl)-, O-ethyl ester is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in organic synthesis and industrial production .
Propriétés
Numéro CAS |
82360-11-0 |
|---|---|
Formule moléculaire |
C7H15NOS |
Poids moléculaire |
161.27 g/mol |
Nom IUPAC |
O-ethyl N-(2-methylpropyl)carbamothioate |
InChI |
InChI=1S/C7H15NOS/c1-4-9-7(10)8-5-6(2)3/h6H,4-5H2,1-3H3,(H,8,10) |
Clé InChI |
ULAMWDDQCMTBEH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=S)NCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


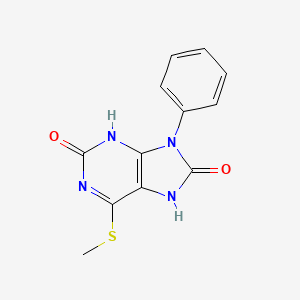
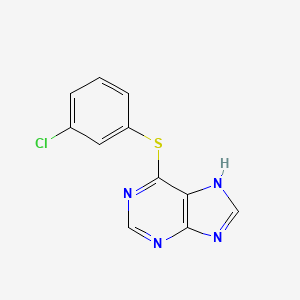
![(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid](/img/structure/B12918069.png)

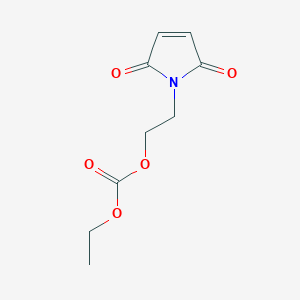
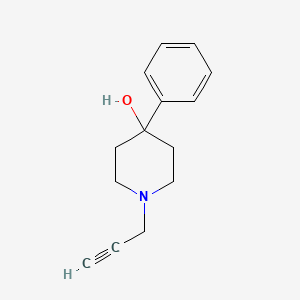
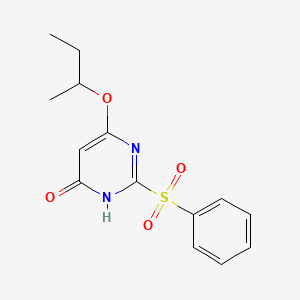
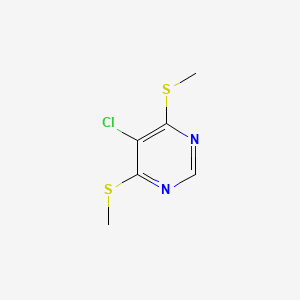
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-8-methylquinoline-4-carboxylic acid](/img/structure/B12918109.png)
![5-Amino-2-[(5-methylthiophen-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918119.png)
![1-Methyl-2-(methylsulfanyl)-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12918131.png)
![N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide](/img/structure/B12918133.png)
![3-[(2,4-Diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B12918158.png)

